3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one
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Overview
Description
3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, a piperidine ring, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the piperidine ring and the fluorine atom. Common reagents used in these reactions include various alkylating agents, fluorinating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous flow systems to ensure consistent production. The choice of solvents and purification methods, such as recrystallization or chromatography, is crucial to obtaining a high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluorine atom and other substituents can be replaced with different groups to create derivatives with varying properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of fluorine-free analogs.
Scientific Research Applications
3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one: Shares a similar core structure but lacks the piperidine ring and fluorine atom.
Dichloroaniline: Contains an aniline ring with chlorine substituents, differing significantly in structure and properties.
Bipyridine Derivatives: Used in various applications but have distinct structural features compared to the quinazolinone core.
Uniqueness
3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one is unique due to its combination of a quinazolinone core, a piperidine ring, and a fluorine atom. This unique structure contributes to its specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-[(1-butan-2-ylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O/c1-4-13(2)22-9-7-15(8-10-22)12-23-14(3)21-18-11-16(20)5-6-17(18)19(23)24/h5-6,11,13,15H,4,7-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORUEKRKXQXVSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCC(CC1)CN2C(=NC3=C(C2=O)C=CC(=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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